4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a chemical compound known for its significant biological activity This compound is characterized by its complex structure, which includes multiple methyl and isobutyl groups attached to a purinoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purinoimidazole core, followed by the introduction of methyl and isobutyl groups through alkylation reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or isobutyl groups, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Shares structural similarities but differs in functional groups and biological activity.
3,4,7-Trimethyl-6-(1-methylethyl)nonane: Another compound with multiple methyl and isobutyl groups but a different core structure.
Uniqueness
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its purinoimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,7,8-trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-10(2)8-21-12(5)13(6)23-14-15(19-17(21)23)20(7)18(25)22(16(14)24)9-11(3)4/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEMNQMOKNSZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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